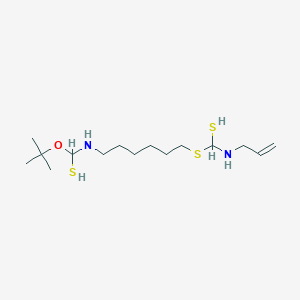
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thia, and diaza groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol typically involves multiple steps, including nucleophilic substitution and ring closure reactions. One common method involves the reaction of ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt under highly diluted conditions, followed by subsequent ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as thiols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Industry: Used in the development of sensors and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol involves its ability to interact with metal ions and other molecules through its sulfur and nitrogen atoms. These interactions can influence various molecular pathways and processes, making the compound useful in both biological and chemical contexts .
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-1,3-dithiol-carboxamides: These compounds share similar sulfur-containing functional groups and have applications in antispasmodic agents and other medicinal chemistry fields.
1,3,4-Thiadiazole-2,5-dithiol: This compound is structurally similar and is used in the synthesis of crown ethers and other complex molecules.
Uniqueness
What sets 2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and related fields.
Properties
CAS No. |
926644-25-9 |
|---|---|
Molecular Formula |
C15H32N2OS3 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
(2-methylpropan-2-yl)oxy-[6-[(prop-2-enylamino)-sulfanylmethyl]sulfanylhexylamino]methanethiol |
InChI |
InChI=1S/C15H32N2OS3/c1-5-10-17-14(20)21-12-9-7-6-8-11-16-13(19)18-15(2,3)4/h5,13-14,16-17,19-20H,1,6-12H2,2-4H3 |
InChI Key |
IXQDJJIVNCIHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(NCCCCCCSC(NCC=C)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)
![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)
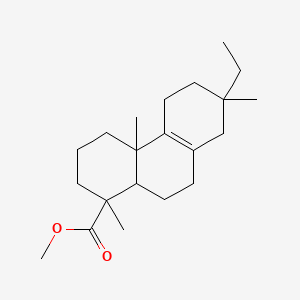
![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)
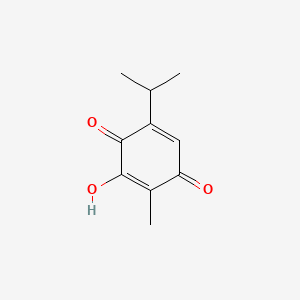

![7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B14165831.png)
![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)
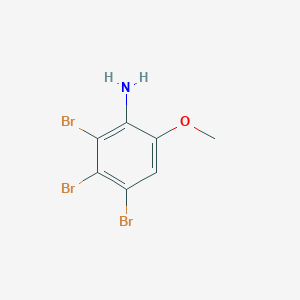
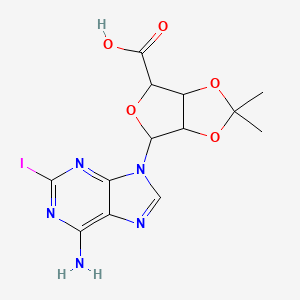
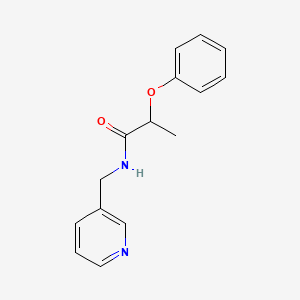
![5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165861.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B14165874.png)
